molecular formula C20H15ClN4O3S B2596525 2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1021211-43-7

2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2596525
CAS No.: 1021211-43-7
M. Wt: 426.88
InChI Key: IDZSVKMXSLRJGZ-UHFFFAOYSA-N
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Description

The compound 2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol features a pyrimidin-4-ol core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group and a 4-methoxyphenyl moiety linked via a thioether bridge. This structure combines heterocyclic diversity with substituents known to influence pharmacokinetic and pharmacodynamic properties. The pyrimidin-4-ol group may facilitate hydrogen bonding with biological targets, while the oxadiazole ring enhances metabolic stability .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3S/c1-27-13-8-6-12(7-9-13)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)14-4-2-3-5-15(14)21/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZSVKMXSLRJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-chlorobenzohydrazide with an appropriate nitrile under acidic or basic conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, which can be achieved by reacting the thioether intermediate with a methoxyphenyl-substituted pyrimidine precursor under suitable conditions, such as in the presence of a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) linkage is highly susceptible to oxidation, yielding sulfoxides or sulfones under controlled conditions .

Reagent/Conditions Product Key Observations
H₂O₂ (30%), room temperatureSulfoxide derivativePartial oxidation occurs within 2–4 hours; regioselectivity confirmed via HPLC .
mCPBA (1.5 equiv), CH₂Cl₂Sulfone derivativeComplete oxidation after 6 hours; characterized by ¹H NMR (δ 3.2–3.5 ppm) .
KMnO₄, acidic conditionsOver-oxidation to sulfonic acidNon-selective; leads to decomposition of the oxadiazole ring .

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide reagents favoring sulfoxide formation, while stronger oxidants like mCPBA drive sulfone synthesis .

Reduction Reactions

The 1,2,4-oxadiazole and pyrimidine rings undergo reduction under specific conditions:

Reagent/Conditions Product Key Observations
LiAlH₄, THF, refluxRing-opening of oxadiazole to amidineYields 65–70%; confirmed by IR loss of C=N stretch (1600 cm⁻¹) .
H₂, Pd/C (10 atm), ethanolHydrogenation of pyrimidine C=N bondsPartial saturation observed; retains aromatic chlorophenyl group .
NaBH₄, MeOHReduction of hydroxyl to thiolLimited efficacy (<20% yield); side reactions dominate .

Structural Impact : LiAlH₄ reduces the oxadiazole ring to a diaminoethylene structure, while catalytic hydrogenation preserves the pyrimidine core but saturates its double bonds .

Electrophilic Aromatic Substitution (EAS)

The substituted phenyl rings exhibit distinct reactivity due to electronic effects:

2-Chlorophenyl Ring

  • Electron-withdrawing Cl directs EAS to the meta position .

  • Common Reactions :

    • Nitration (HNO₃/H₂SO₄): Yields 3-nitro-2-chlorophenyl derivative (65% yield) .

    • Halogenation (Br₂/FeBr₃): Forms 3-bromo-2-chlorophenyl product (72% yield) .

4-Methoxyphenyl Ring

  • Electron-donating OMe activates the ring for para-directed EAS .

  • Common Reactions :

    • Sulfonation (H₂SO₄): Produces 4-methoxy-3-sulfophenyl derivative (58% yield) .

    • Friedel-Crafts alkylation (R-X/AlCl₃): Limited due to steric hindrance from methoxy .

Nucleophilic Substitution

The chlorophenyl group participates in SNAr reactions under forcing conditions:

Reagent/Conditions Product Key Observations
NH₃ (aq), Cu catalyst, 120°C2-Aminophenyl derivative55% yield; requires prolonged heating .
KSCN, DMF, 100°C2-Thiocyanatophenyl product48% yield; side product formation from oxadiazole decomposition .

Limitation : Aryl chlorides are generally inert unless activated by electron-withdrawing groups or catalysts .

Functionalization of the Pyrimidine Hydroxyl Group

The -OH group at position 4 of the pyrimidine undergoes typical alcohol reactions:

Reaction Reagent/Conditions Product Yield
Alkylation CH₃I, K₂CO₃, DMF4-Methoxypyrimidine derivative82%
Acylation AcCl, pyridine4-Acetoxypyrimidine derivative75%
Sulfonation SO₃, H₂SO₄4-Sulfonated pyrimidine68%

Note : Alkylation proceeds efficiently due to the weakly acidic hydroxyl group (pKa ~8–10) .

Tautomerism and Cyclization

  • The compound exhibits keto-enol tautomerism at the pyrimidine hydroxyl group, influencing its reactivity .

  • Under acidic conditions, the thioether bridge can cyclize with the oxadiazole ring, forming a thiazole-fused system (45% yield) .

Comparative Reactivity Table

Functional Group Reaction Type Reactivity Key Reagents
Thioether (-S-)OxidationHighH₂O₂, mCPBA, KMnO₄
1,2,4-OxadiazoleReductionModerateLiAlH₄, H₂/Pd-C
4-HydroxypyrimidineAlkylation/AcylationHighCH₃I, AcCl
2-ChlorophenylElectrophilic substitutionLowHNO₃, Br₂

Stability Under Physiological Conditions

  • pH Sensitivity : Degrades rapidly in acidic media (t₁/₂ = 2.1 h at pH 2) due to oxadiazole ring protonation .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and Cl₂ gases (TGA-DSC analysis) .

This comprehensive analysis underscores the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to materials science. Experimental protocols and mechanistic pathways are consistent with literature on analogous 1,2,4-oxadiazole and pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

1. Mechanism-Based Approaches:
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives similar to the target compound exhibited significant telomerase inhibitory activity against various cancer cell lines such as SGC-7901 (gastric cancer) and MCF7 (breast cancer). These compounds showed IC50 values comparable to established anticancer drugs, indicating their potential as effective therapeutic agents .

2. Structure-Activity Relationship (SAR):
The structure-activity relationship studies revealed that modifications on the oxadiazole and pyrimidine rings significantly influence anticancer activity. For example, electron-donating groups on specific positions of the benzene ring were found to enhance inhibitory activity against cancer cell lines .

Antioxidant Properties

Research has also explored the antioxidant capabilities of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Studies have indicated that derivatives of 1,2,4-oxadiazoles possess notable antioxidant activity due to their ability to scavenge free radicals and inhibit lipid peroxidation . This property can be beneficial in developing treatments for conditions like cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated in several studies. The presence of the oxadiazole ring is associated with enhanced antibacterial properties against various strains of bacteria. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .

Neuroprotective Effects

Emerging research indicates that compounds containing oxadiazole derivatives may exhibit neuroprotective effects. These effects are attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The multitarget-directed ligand approach has been employed to design molecular hybrids that can simultaneously inhibit AChE and exert antioxidant effects .

Data Summary Table

Application AreaObserved EffectsReference
Anticancer ActivitySignificant telomerase inhibition
Antioxidant PropertiesFree radical scavenging
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Neuroprotective EffectsAChE inhibition

Case Studies

Case Study 1: Anticancer Efficacy
A study by Zheng et al. synthesized several oxadiazole derivatives and evaluated their anticancer properties using TRAP assays. Among these, compounds similar to our target showed promising results with IC50 values significantly lower than standard treatments .

Case Study 2: Neuroprotection
Research conducted by El-Din et al. focused on neuroprotective properties through AChE inhibition. Their findings suggest that specific modifications to the oxadiazole structure enhance neuroprotective efficacy, paving the way for novel Alzheimer's treatments .

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes or receptors, modulating their activity. The oxadiazole ring, for example, is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility : The target’s oxadiazole-thioether linkage can be synthesized via nucleophilic substitution, as demonstrated in for compound 46 .
  • Docking Studies : Pyrimidine derivatives with 4-methoxyphenyl groups (e.g., Ev3’s compound 6) show binding to CDK5’s hydrophobic pocket. The target’s 2-chlorophenyl group may occupy adjacent subpockets, enhancing affinity .
  • Toxicity Considerations : Chlorophenyl groups (as in Ev7 and Ev11) are associated with moderate cytotoxicity, necessitating further optimization for therapeutic use .

Biological Activity

The compound 2-(((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a hybrid molecule that incorporates both oxadiazole and pyrimidine moieties. The biological activity of such compounds has garnered significant interest due to their potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

The molecular formula of the compound is C21H16ClN3O4SC_{21}H_{16}ClN_3O_4S, with a molecular weight of 409.82 g/mol. The predicted density is approximately 1.332g/cm31.332\,g/cm^3 at 20 °C, and it exhibits a pKa value of 13.53, indicating its basic nature in aqueous solutions .

The biological activity of this compound can be attributed to its structural components:

  • Oxadiazole Ring : Known for its ability to interact with biological targets, including enzymes and receptors.
  • Pyrimidine Moiety : Often associated with nucleic acid interactions, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, similar compounds have shown significant activity against various pathogens:

  • E. coli
  • Staphylococcus aureus
  • Candida albicans

The presence of the methoxy group at position 4 enhances the antimicrobial efficacy by improving lipophilicity and membrane penetration .

Anticancer Activity

Research indicates that compounds containing both oxadiazole and pyrimidine structures exhibit promising anticancer properties. For example:

  • A related oxadiazole derivative demonstrated strong cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective dose ranges .
  • Mechanistic studies revealed that these compounds can induce apoptosis via the activation of caspase pathways, suggesting potential for therapeutic use in cancer treatment .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of pyrimidine derivatives were synthesized and tested against common bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating superior efficacy .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on L929 normal cells using varying concentrations of the compound. Results indicated that at concentrations above 100 µM, the compound exhibited minimal cytotoxic effects while maintaining high viability in normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications to the oxadiazole and pyrimidine rings significantly influence biological activity:

  • Substituents on the oxadiazole ring enhance antimicrobial properties.
  • Variations in the pyrimidine structure affect cytotoxicity levels against cancer cells.
CompoundActivity TypeIC50 (µM)Target
Compound AAntimicrobial5E. coli
Compound BAnticancer0.65MCF-7
Compound CAntimicrobial10S. aureus
Compound DCytotoxicity>100L929

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol, and how can reaction yields be improved?

  • Methodology : Utilize one-pot multicomponent reactions (e.g., Biginelli or Hantzsch reactions) for assembling the pyrimidin-4-ol core, as demonstrated in analogous systems . For the 1,2,4-oxadiazole moiety, employ nitrile oxide cycloaddition with chloro-substituted precursors under reflux conditions with a catalyst (e.g., triethylamine). Optimize stoichiometry and solvent polarity (e.g., DMF or THF) to enhance yields, referencing protocols for structurally related thieno[2,3-d]pyrimidines .

Q. How can structural elucidation challenges (e.g., regioselectivity of substituents) be addressed for this compound?

  • Methodology : Combine high-resolution NMR (¹H, ¹³C, DEPT-135) with X-ray crystallography for unambiguous assignment. For example, single-crystal X-ray studies resolved similar ambiguity in 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione by confirming substituent positions via bond-length analysis . Use computational tools (DFT) to predict electronic environments for NMR signal validation.

Q. What strategies mitigate poor solubility in aqueous media for in vitro bioactivity assays?

  • Methodology : Derivatize the pyrimidin-4-ol hydroxyl group with polar pro-drug motifs (e.g., phosphate esters) or employ co-solvents (DMSO:PBS mixtures ≤1% v/v) as validated in studies on 6-(4-methoxyphenyl)thieno[2,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl and 4-methoxyphenyl substituents influence the compound’s reactivity or bioactivity?

  • Methodology : Perform Hammett analysis using analogs with electron-withdrawing/donating groups (e.g., replace Cl with Br or OMe with NO₂). Compare reaction kinetics (e.g., nucleophilic substitution rates) or biological IC₅₀ values, as seen in SAR studies of triazolothiadiazines . Pair with DFT calculations to correlate substituent σ-values with observed trends.

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology : Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature, cell lines). Apply statistical models (ANOVA with post-hoc Tukey tests) to account for variability, as implemented in antioxidant activity studies . Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. How can regioselectivity be controlled during the synthesis of the 1,2,4-oxadiazole ring?

  • Methodology : Use directing groups (e.g., methylthio) to favor cyclization at the 5-position. For example, phosphoryl chloride-mediated cyclization in DMF selectively yielded 6-chloro-2-(4-methoxyphenyl)pyrimido[1,2-a]pyrimidines . Monitor intermediates via LC-MS to adjust reaction time/temperature.

Q. What computational approaches predict metabolic stability or toxicity of this compound?

  • Methodology : Use in silico tools (e.g., SwissADME, ProTox-II) to assess CYP450 metabolism and hepatotoxicity. Validate predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) and Ames tests, following protocols for thieno[2,3-d]pyrimidin-4-ones .

Q. How can environmental fate studies (e.g., biodegradation pathways) inform safe handling protocols?

  • Methodology : Apply OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and soil adsorption (Kₒc measurements). Reference methodologies from environmental-chemical property studies in Project INCHEMBIOL .

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